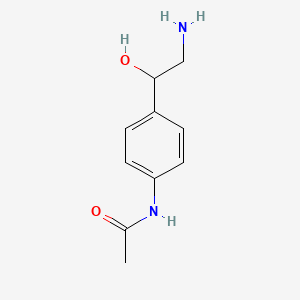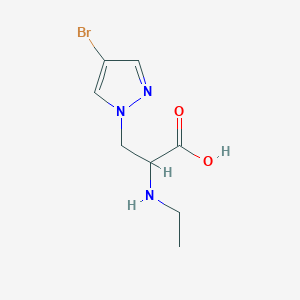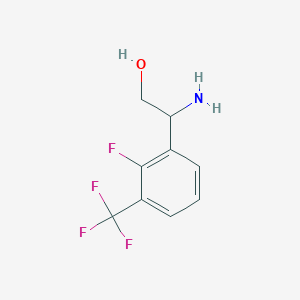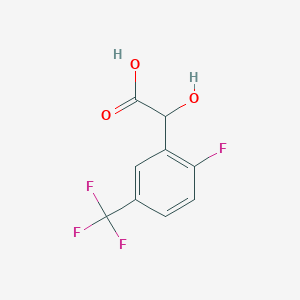![molecular formula C8H11ClN4 B15312823 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
1-[4-(Azidomethyl)phenyl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Azidomethyl)phenyl]methanaminehydrochloride is a chemical compound that features an azido group attached to a phenyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-(Chloromethyl)benzylamine.
Azidation: The chloromethyl group is converted to an azidomethyl group using sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Formation of Hydrochloride Salt: The resulting 1-[4-(Azidomethyl)phenyl]methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the azidation step to ensure efficient mixing and temperature control.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium Azide: Used for the azidation step.
Lithium Aluminum Hydride: Used for reduction reactions.
Copper Catalysts: Used in cycloaddition reactions.
Major Products:
Aminomethyl Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
1-[4-(Azidomethyl)phenyl]methanaminehydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in drug development.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Bioconjugation: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Wirkmechanismus
The mechanism of action of 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can form covalent bonds with other molecules, making it useful in click chemistry and other synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(aminomethyl)benzene: Similar structure but lacks the azido group.
4-Azidomethylbenzyl Alcohol: Similar azido group but different functional groups attached to the phenyl ring.
Uniqueness: 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride is unique due to the presence of both the azido and methanamine groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C8H11ClN4 |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
[4-(azidomethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-7-1-3-8(4-2-7)6-11-12-10;/h1-4H,5-6,9H2;1H |
InChI-Schlüssel |
SPBKNKZINPJBFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)CN=[N+]=[N-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
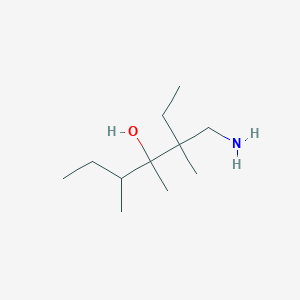
![2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)
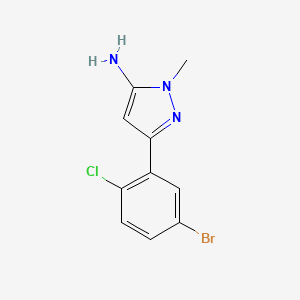

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
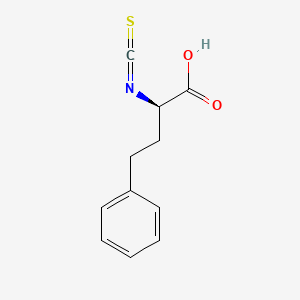
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
